Guanidine, 2-cyano-1-phenyl-3-(3-pyridyl)-
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Overview
Description
Guanidine, 2-cyano-1-phenyl-3-(3-pyridyl)- is a chemical compound that belongs to the class of guanidines It is characterized by the presence of a cyano group, a phenyl group, and a pyridyl group attached to the guanidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, 2-cyano-1-phenyl-3-(3-pyridyl)- can be achieved through several methods. One common approach involves the guanylation of amines with cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water . Another method includes the use of lanthanide amides as catalysts for the guanylation of aromatic and secondary amines . Additionally, copper-catalyzed three-component synthesis involving cyanamides, arylboronic acids, and amines has been reported .
Industrial Production Methods
Industrial production of guanidine, 2-cyano-1-phenyl-3-(3-pyridyl)- typically involves large-scale synthesis using efficient catalytic systems. The use of ytterbium triflate as a catalyst for the addition of amines to carbodiimides under solvent-free conditions is one such method . This approach provides high yields and is compatible with a wide range of substrates.
Chemical Reactions Analysis
Types of Reactions
Guanidine, 2-cyano-1-phenyl-3-(3-pyridyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of guanidine, 2-cyano-1-phenyl-3-(3-pyridyl)- include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogens and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Guanidine, 2-cyano-1-phenyl-3-(3-pyridyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various complex molecules.
Biology: The compound has been studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of guanidine, 2-cyano-1-phenyl-3-(3-pyridyl)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit nicotinamide phosphoribosyl transferase, an enzyme involved in cellular metabolism . Additionally, it can modulate NF-κB signaling, which plays a crucial role in inflammation and cancer .
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-chlorophenoxy)hexyl)-N’-cyano-N’'-4-pyridyl guanidine (CHS 828): A potent anti-tumor agent that interferes with cellular metabolism and NF-κB signaling.
Pinacidil: An anti-hypertensive agent that acts as a potassium channel opener.
Cimetidine: A histamine-II receptor antagonist used in the treatment of ulcers.
Uniqueness
Guanidine, 2-cyano-1-phenyl-3-(3-pyridyl)- is unique due to its specific structural features and the presence of both phenyl and pyridyl groups. This structural uniqueness contributes to its distinct chemical reactivity and biological activities compared to other similar compounds.
Properties
CAS No. |
60560-15-8 |
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Molecular Formula |
C13H11N5 |
Molecular Weight |
237.26 g/mol |
IUPAC Name |
1-cyano-2-phenyl-3-pyridin-3-ylguanidine |
InChI |
InChI=1S/C13H11N5/c14-10-16-13(17-11-5-2-1-3-6-11)18-12-7-4-8-15-9-12/h1-9H,(H2,16,17,18) |
InChI Key |
PMHWHMPEEVACQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=C(NC#N)NC2=CN=CC=C2 |
Origin of Product |
United States |
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